
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is a complex organic compound characterized by the presence of oxazole rings and aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the oxazole rings, followed by coupling reactions to introduce the aniline groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The oxazole rings and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)aniline
- N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- 4-Isopropyl-4,5-dihydrooxazole derivatives
Uniqueness
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is unique due to the combination of its structural features, including the presence of both isopropyl and phenyl groups on the oxazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C27H27N3O2 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
InChI |
InChI=1S/C27H27N3O2/c1-18(2)24-16-31-26(29-24)20-12-6-8-14-22(20)28-23-15-9-7-13-21(23)27-30-25(17-32-27)19-10-4-3-5-11-19/h3-15,18,24-25,28H,16-17H2,1-2H3/t24-,25-/m1/s1 |
Clé InChI |
VHJIIZVKTXNXFP-JWQCQUIFSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5 |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


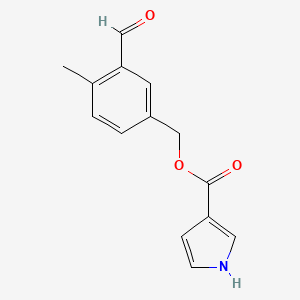
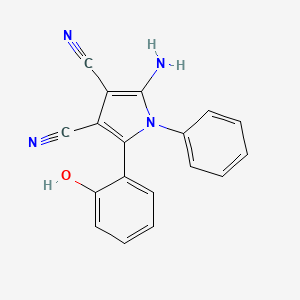
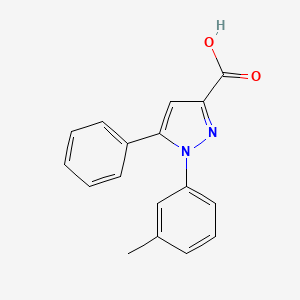
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
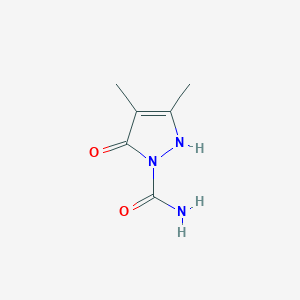
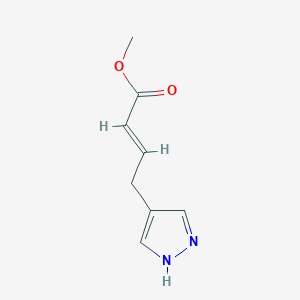
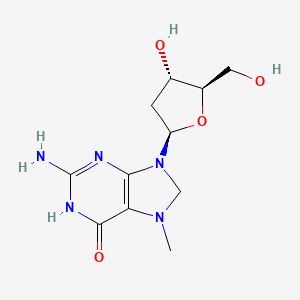



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


